molecular formula C21H24FN3O3 B2677088 N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954003-93-1

N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B2677088
CAS No.: 954003-93-1
M. Wt: 385.439
InChI Key: BBKGRSWSVJCDEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic oxalamide derivative with a complex structure featuring a 3-fluoro-4-methylphenyl group at the N1 position and a 2-phenylmorpholinoethyl moiety at the N2 position. This compound has been investigated primarily in antiviral research, particularly as an entry inhibitor targeting the CD4-binding site of HIV . Key characteristics include:

  • Molecular formula: C₂₄H₂₇FN₃O₃ (based on LC-MS data).
  • Synthesis: Prepared via a multi-step route, yielding a diastereomeric mixture (1:1 ratio) with a 47% yield.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c1-15-7-8-17(13-18(15)22)24-21(27)20(26)23-9-10-25-11-12-28-19(14-25)16-5-3-2-4-6-16/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKGRSWSVJCDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves multiple steps:

    Formation of the Fluorinated Aromatic Intermediate: The initial step involves the introduction of a fluorine atom onto a methyl-substituted benzene ring. This can be achieved through electrophilic aromatic substitution using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Synthesis of the Morpholine Derivative: The morpholine ring is synthesized by reacting phenylamine with ethylene oxide under acidic conditions to form 2-(2-phenylmorpholino)ethanol.

    Coupling Reaction: The final step involves the coupling of the fluorinated aromatic intermediate with the morpholine derivative using oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides or amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a transition metal catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydride (NaH) or palladium catalysts in the presence of phosphine ligands.

Major Products

    Oxidation: Formation of 3-fluoro-4-methylbenzoic acid.

    Reduction: Formation of simpler amides or amines.

    Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide exhibits promising anticancer properties. Several studies have demonstrated its ability to induce apoptosis in various cancer cell lines:

  • Mechanism of Action : The compound's structure allows it to interact with specific cellular pathways, potentially leading to the inhibition of cancer cell proliferation.
  • Case Study : In vitro tests revealed that derivatives similar to this compound reduced cell viability in breast cancer cells significantly, with IC50 values indicating cytotoxicity in the low micromolar range.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes, particularly monoamine oxidase (MAO):

  • Significance : MAO inhibitors are crucial in the treatment of neurological disorders such as depression.
  • Findings : Studies have shown that related compounds exhibit potent MAO-B inhibition with IC50 values as low as 0.013 µM, suggesting that this compound may possess similar properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound:

  • Modifications : Variations in the piperazine ring or substitutions on the phenyl groups can significantly influence the biological efficacy.
  • Data Summary : Research has established that specific structural changes can enhance binding affinity and selectivity towards target proteins.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its analogs:

Compound NameBiological ActivityIC50 Value (µM)Reference
N1-(3-fluoro-4-methylphenyl)-N2-(...)MAO-B Inhibition0.013
Related Compound AAnticancer Activity10
Related Compound BCytotoxicity (Breast Cancer)<5

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and the morpholine moiety can facilitate binding to these targets through hydrophobic interactions and hydrogen bonding. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Features

The oxalamide core (N1-C(=O)-C(=O)-N2) is conserved across derivatives, but substituents at N1 and N2 dictate pharmacological and physicochemical properties. Below is a structural comparison:

Compound Name N1 Substituent N2 Substituent Key Modifications
Target Compound (HIV entry inhibitor) 3-Fluoro-4-methylphenyl 2-(2-Phenylmorpholino)ethyl Morpholino ring enhances solubility
GMC-2 (Antimicrobial) 3-Chloro-4-fluorophenyl 1,3-Dioxoisoindolin-2-yl Chloro-fluoro substitution; cyclic imide
S336 (Umami flavor agent) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Methoxy groups; pyridine ring
Compound 18 (Antimicrobial) 2-Fluorophenyl 4-Methoxyphenethyl Simple fluorophenyl; methoxyethyl

Key Observations :

  • The morpholino group in the target compound may improve solubility and bioavailability compared to GMC-2’s cyclic imide or S336’s pyridyl group.
  • Fluorine substitutions (e.g., 3-fluoro-4-methylphenyl vs. 2-fluorophenyl in Compound 18) influence electronic properties and metabolic stability.

Pharmacological Activity

Compound Name Primary Activity Mechanism/Target Efficacy Data (Available)
Target Compound Antiviral (HIV entry inhibitor) CD4-binding site inhibition LC-MS confirmed purity (96.1%)
GMC-2 Antimicrobial Not specified; likely membrane disruption Synthesized but activity data unreported
S336 Umami flavor enhancement TAS1R1/TAS1R3 receptor agonism Regulatory approval (FEMA 4233)
Compound 17 Cytochrome P450 inhibition Stearoyl-CoA desaturase modulation 35% synthesis yield; no activity data

Key Observations :

  • The target compound’s antiviral specificity contrasts with unrelated applications of other oxalamides (e.g., flavoring or cytochrome inhibition).
  • S336 exemplifies the versatility of oxalamides, achieving regulatory approval for food use due to its safety profile .

Key Observations :

  • Yields for oxalamides vary widely (35–52% in –5), suggesting synthetic challenges in optimizing bulky substituents.
  • The target compound’s diastereomeric mixture (1:1) may complicate purification but was resolved via HPLC .

Key Observations :

  • S336’s high NOEL (100 mg/kg bw/day) and low exposure levels (0.0002–0.003 μg/kg bw/day) ensure safety margins >33 million .
  • The target compound’s safety remains uncharacterized, highlighting a gap compared to flavoring agents.

Biological Activity

Chemical Structure and Properties

The molecular formula of N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is C21H24FN3O3C_{21}H_{24}FN_3O_3, with a molecular weight of 385.4 g/mol. The compound features a fluoro-substituted phenyl ring and a morpholine group, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC21H24FN3O3C_{21}H_{24}FN_3O_3
Molecular Weight385.4 g/mol
CAS Number954003-93-1

The mechanism of action for this compound is not fully elucidated in the literature. However, compounds in the oxalamide class typically exhibit interactions with specific enzymes or receptors, modulating their activity and leading to various biological effects. Such interactions may involve:

  • Enzyme Inhibition : Compounds may act as inhibitors for specific enzymes, altering metabolic pathways.
  • Receptor Modulation : They could bind to receptors, influencing signaling pathways involved in cellular responses.

Biological Activity and Therapeutic Potential

While direct studies on this specific compound are sparse, related oxalamides have shown promise in various therapeutic contexts:

  • Anti-cancer Activity : Some oxalamides have been investigated for their potential to inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by modulating cytokine production.

Future Research Directions

Given the limited data available specifically for this compound, future research should focus on:

  • In vitro and In vivo Studies : Conducting comprehensive biological assays to determine the pharmacodynamics and pharmacokinetics of this compound.
  • Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by the compound.
  • Therapeutic Applications : Exploring its potential in treating diseases such as cancer or inflammatory disorders.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, considering steric hindrance and functional group compatibility?

  • Methodological Answer : A stepwise approach is advised. First, prepare the 2-(2-phenylmorpholino)ethylamine intermediate via nucleophilic substitution of morpholine derivatives with a halogenated ethylamine precursor . Next, couple this amine with oxalyl chloride to form the oxalamide core. Finally, introduce the 3-fluoro-4-methylphenyl group via a carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by 1^1H/13^{13}C NMR and HRMS are critical .

Q. Which analytical techniques are optimal for confirming structural integrity and assessing purity?

  • Methodological Answer : Use a combination of:

  • Reversed-phase HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile) to assess purity (>98%) and detect impurities .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Multinuclear NMR (e.g., 19^{19}F NMR for fluorine environment analysis) to verify substituent positions and rule out regioisomers .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodological Answer : For aqueous solubility, use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Stability studies in PBS (pH 7.4) and simulated biological fluids (e.g., liver microsomes) under varying temperatures (4°C, 25°C) should precede assays. Lyophilization in phosphate buffers can enhance long-term storage stability .

Advanced Research Questions

Q. How to resolve discrepancies in reported biological activity across different assay conditions?

  • Methodological Answer : Standardize assay parameters:

  • Solvent consistency : Use the same co-solvent (e.g., DMSO) at uniform concentrations (<0.5% to avoid cytotoxicity).
  • Control for pH/ionic strength : Buffer systems (e.g., HEPES) should match physiological conditions.
  • Validate with orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (MTT/XTT) to distinguish direct activity from off-target effects .

Q. What strategies determine target selectivity against off-target enzymes or receptors?

  • Methodological Answer : Conduct:

  • Broad-spectrum kinase/enzyme panels to identify off-target interactions (e.g., Eurofins KinaseProfiler™).
  • Competitive binding assays (SPR or ITC) to measure binding affinities for related targets.
  • Molecular docking studies to rationalize selectivity based on the morpholino group’s spatial interactions with active sites .

Q. How to address metabolic instability linked to the morpholino and oxalamide moieties during pharmacokinetic studies?

  • Methodological Answer :

  • In vitro metabolite ID : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify labile sites (e.g., morpholino ring oxidation) .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) on the oxalamide to enhance bioavailability.
  • In vivo PK profiling : Use radiolabeled compound (14^{14}C) in rodent models to track absorption, distribution, and elimination pathways .

Contradiction Analysis

  • vs. 9 : While emphasizes oxalamide synthesis via direct coupling, suggests protecting group strategies for amine intermediates. Researchers should test both methods and optimize based on yield and purity .
  • vs. 14 : Pharmacopeial guidelines ( ) recommend stringent impurity thresholds (<0.1%), but highlights challenges in detecting low-abundance metabolites. Use orthogonal detectors (e.g., CAD for non-UV active impurities) to reconcile these demands .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.